6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Overview
Description
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
Some studies suggest that similar compounds may interact with their targets via intercalation . This involves the compound inserting itself between the base pairs of DNA, which can disrupt the DNA’s normal function. More research is needed to confirm this mode of action for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile .
Biochemical Analysis
Biochemical Properties
It is known that this compound can form complexes with palladium (II), which are coordinated as binegative tridentate . These complexes have shown strong antioxidant activity against 2-2′-diphenyl-1-picrylhydrazyl (DPPH) radical and 2,2′-azino-3-ethylbenzthiazoline-6-sulfonic acid diammonium salt (ABTS) cation radical .
Molecular Mechanism
It is known that this compound can form complexes with palladium (II), which are coordinated as binegative tridentate These complexes may interact with biomolecules, potentially leading to changes in gene expression or enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of 2-aminobenzonitrile with methoxyacetyl chloride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-methoxy-2-hydroxyquinoline-3-carbonitrile.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 6-Methoxy-2-hydroxyquinoline-3-carbonitrile.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached to the ring.
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: This compound has a methyl group instead of a methoxy group at the 6-position.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position.
Uniqueness
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its methoxy group at the 6-position, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUXGTBWQYMRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561108 | |
Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123990-79-4 | |
Record name | 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123990-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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